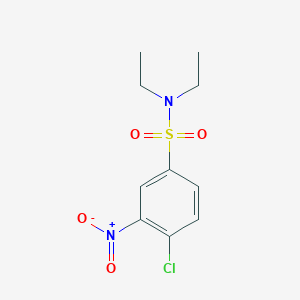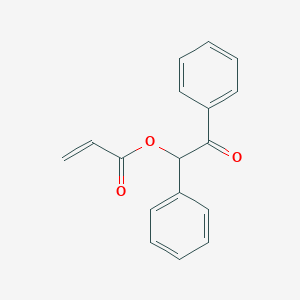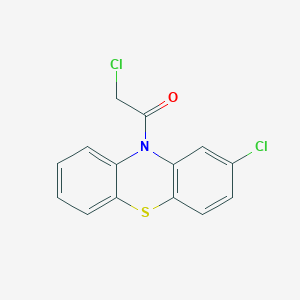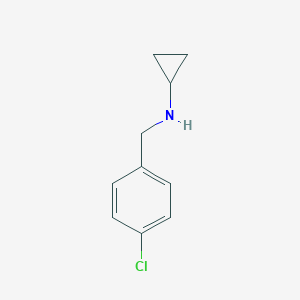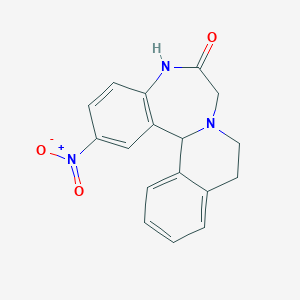
(4-Vinylphenyl)methanol
Übersicht
Beschreibung
BI-44370 ist ein niedermolekulares Medikament, das als Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors wirkt. Diese Verbindung wurde ursprünglich von C.H. Boehringer Sohn AG & Co. KG entwickelt und wird hauptsächlich auf ihr Potenzial zur Behandlung von akuten Migräneanfällen untersucht . Die Summenformel von BI-44370 lautet C35H47N5O6, und es hat ein Molekulargewicht von 633,78 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BI-44370 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die detaillierte Syntheseroute ist proprietär, beinhaltet aber im Allgemeinen die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von BI-44370 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu würde die Verwendung von Hochleistungsflüssigchromatographie für die Reinigung und Qualitätskontrolle gehören .
Wissenschaftliche Forschungsanwendungen
BI-44370 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Calcitonin-Gen-verwandten Peptidrezeptor zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation biologischer Pfade untersucht, die das Calcitonin-Gen-verwandte Peptid betreffen.
Medizin: Wird als potenzieller Therapeutikum zur Behandlung von akuten Migräneanfällen untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf den Calcitonin-Gen-verwandten Peptidrezeptor abzielen
Wirkmechanismus
BI-44370 übt seine Wirkung aus, indem es den Calcitonin-Gen-verwandten Peptidrezeptor antagonisiert. Dieser Rezeptor ist an der Pathophysiologie von Migräne beteiligt, und seine Hemmung kann die Vasodilatation und den Schmerz verhindern, die mit Migräneanfällen verbunden sind. Die molekularen Ziele umfassen den Rezeptor selbst und nachgeschaltete Signalwege, die die biologischen Wirkungen des Calcitonin-Gen-verwandten Peptids vermitteln .
Safety and Hazards
The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
A related compound, oligo(p-phenylene vinylene) (opv), has been shown to target and sterilize intracellular bacteria such as porphyromonas gingivalis and methicillin-resistant staphylococcus aureus (mrsa) photodynamically .
Mode of Action
The related compound opv has been shown to bind to cell membranes due to its chemical composition, which includes a conjugated backbone and ionic imidazole side chains . This binding allows OPV to target bacteria without affecting healthy cells under dark conditions .
Biochemical Pathways
The related compound opv is known to generate reactive oxygen species (ros) when excited by light, leading to the death of targeted bacteria .
Result of Action
The related compound opv has been shown to effectively sterilize intracellular bacteria, suggesting a potential antimicrobial effect .
Action Environment
It is known that the related compound opv is activated by light, specifically dental blue light curing lamps . This suggests that light conditions could potentially influence the action of (4-Vinylphenyl)methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BI-44370 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of BI-44370 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-performance liquid chromatography for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BI-44370 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Olcegepant: Ein weiterer Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors.
Telcagepant: Eine ähnliche Verbindung mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Ubrogepant: Ein weiterer Antagonist mit klinischen Anwendungen bei der Behandlung von Migräne.
Einzigartigkeit von BI-44370
BI-44370 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den Calcitonin-Gen-verwandten Peptidrezeptor. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt mit einem günstigen Sicherheitsprofil und Wirksamkeit bei der Behandlung von akuten Migräneanfällen .
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLECMSNCZUMKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370612 | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-61-9 | |
| Record name | 4-Vinylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Vinylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-VINYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Vinylphenyl)methanol contribute to the performance of porous materials designed for CO2 capture and conversion?
A1: this compound plays a crucial role in enhancing the catalytic activity of porous materials used for CO2 capture and conversion. [, ] The hydroxyl (-OH) group present in its structure acts as an active site, working in synergy with ionic liquids within the porous framework. This cooperative effect facilitates the activation of both CO2 and epoxides, leading to the efficient synthesis of cyclic carbonates. []
Q2: What are the advantages of incorporating this compound into mesoporous materials like SBA-15 for catalytic applications?
A2: Combining this compound with mesoporous materials like SBA-15 offers a strategic advantage in designing highly efficient catalysts. [] While the high surface area of SBA-15 promotes reactant adsorption, the incorporated this compound introduces a high density of active -OH groups within the mesopores. This synergistic combination results in a material with both high surface area and abundant active sites, significantly boosting catalytic activity for reactions like CO2 cycloaddition with epoxides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


